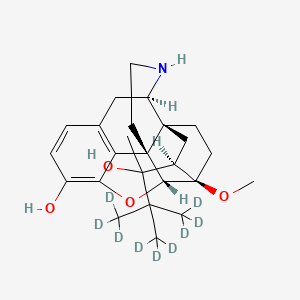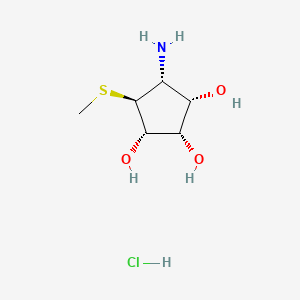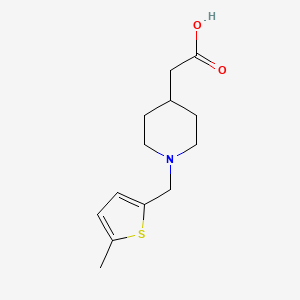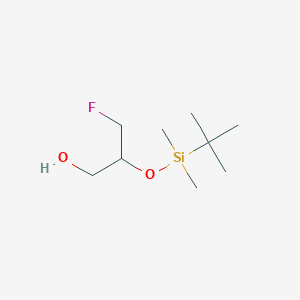
2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a fluorinated propanol backbone. This compound is of interest due to its unique chemical properties and its utility in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol typically involves the protection of the hydroxyl group of 3-fluoropropan-1-ol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
3-fluoropropan-1-ol+TBDMS-Cl+Base→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The fluorinated carbon can be reduced to form a non-fluorinated alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropanal or 2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropanone.
Reduction: Formation of 2-((tert-Butyldimethylsilyl)oxy)-propan-1-ol.
Substitution: Formation of various substituted propan-1-ol derivatives depending on the nucleophile used.
科学研究应用
2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection of hydroxyl groups are required.
Biology: Utilized in the synthesis of fluorinated analogs of biologically active compounds to study their mechanism of action and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals, especially those requiring fluorinated intermediates for enhanced bioavailability and metabolic stability.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol largely depends on its role as a protecting group in synthetic chemistry. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites in the molecule. The fluorine atom can influence the reactivity and stability of the compound through inductive and electronic effects.
相似化合物的比较
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
- 2-((tert-Butyldimethylsilyl)oxy)propanoic acid
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol is unique due to the presence of both a fluorine atom and a TBDMS protecting group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
属性
分子式 |
C9H21FO2Si |
|---|---|
分子量 |
208.35 g/mol |
IUPAC 名称 |
2-[tert-butyl(dimethyl)silyl]oxy-3-fluoropropan-1-ol |
InChI |
InChI=1S/C9H21FO2Si/c1-9(2,3)13(4,5)12-8(6-10)7-11/h8,11H,6-7H2,1-5H3 |
InChI 键 |
NMLPPVGOMFCEFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC(CO)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


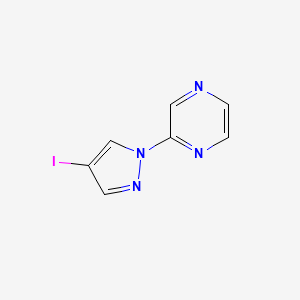
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
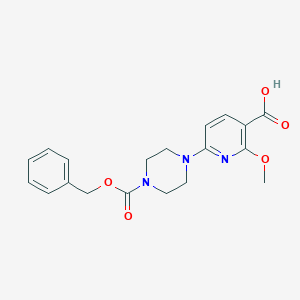
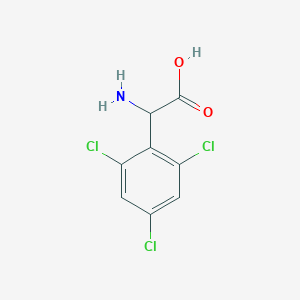

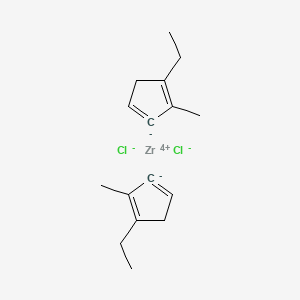
![Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B13438192.png)

![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)

![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)
